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molecular formula C11H14ClN3O2 B8797614 8-(6-Chloropyridazin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(6-Chloropyridazin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8797614
M. Wt: 255.70 g/mol
InChI Key: DTKJPYZLOPBBSJ-UHFFFAOYSA-N
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Patent
US09102669B2

Procedure details

To a mixture of 3,6-dichloropyridazine (2.98 g, 20 mmol) in DMSO (10 mL) was added 1,4-dioxa-8-azaspiro[4.5]decane (3 g, 21 mmol) and DIPEA (4.18 mL, 24 mmol). The resulting mixture was heated at 80° C. for 4 h and was then poured into H2O (300 mL). The resulting solid was washed with H2O (10 mL×3) and hexane (10 mL×3) and then dried to yield 8-(6-chloropyridazin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane.
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
4.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[O:9]1[C:13]2([CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[O:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C.O>CS(C)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:16]2[CH2:17][CH2:18][C:13]3([O:12][CH2:11][CH2:10][O:9]3)[CH2:14][CH2:15]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
4.18 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solid was washed with H2O (10 mL×3) and hexane (10 mL×3)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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